molecular formula C6H3BrCl2O2S B1524311 2-Bromo-5-chlorobenzene-1-sulfonyl chloride CAS No. 1037299-72-1

2-Bromo-5-chlorobenzene-1-sulfonyl chloride

Cat. No.: B1524311
CAS No.: 1037299-72-1
M. Wt: 289.96 g/mol
InChI Key: CVBKSMLXPDRKEO-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrCl2O2S and a molecular weight of 289.96 g/mol . It is a derivative of benzene, featuring bromine, chlorine, and sulfonyl chloride functional groups. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional versatility.

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .

Mode of Action

2-Bromo-5-chlorobenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chlorine atom attached to the sulfur atom is a good leaving group, making the sulfur atom susceptible to attack by nucleophiles such as amines, alcohols, and phenols . The resulting products are sulfonamides, sulfonic esters, and sulfonic acids respectively .

Biochemical Pathways

For instance, sulfonamides are known to inhibit bacterial enzymes, thereby disrupting bacterial growth .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .

Result of Action

The molecular and cellular effects of 2-Bromo-5-chlorobenzenesulfonyl chloride are largely dependent on the nature of the nucleophile it reacts with. For instance, when it reacts with amines to form sulfonamides, it can potentially inhibit certain bacterial enzymes, leading to antibacterial effects .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-chlorobenzenesulfonyl chloride can be influenced by various environmental factors. These include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the rate of its reaction with nucleophiles can be affected by the pH of the solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chlorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-bromo-5-chlorobenzene. One common method is the reaction of 2-bromo-5-chlorobenzene with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere, often at room temperature, to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and precise temperature control .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which influence its reactivity and selectivity in chemical reactions. This dual halogenation provides distinct electronic and steric effects, making it a valuable compound in synthetic chemistry .

Biological Activity

2-Bromo-5-chlorobenzene-1-sulfonyl chloride (CAS Number: 1037299-72-1) is an organic compound characterized by its unique halogen substitutions and sulfonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

  • Molecular Formula : C₆H₃BrCl₂O₂S
  • Molecular Weight : Approximately 289.96 g/mol
  • Structure : Contains a bromine atom at the 2-position and a chlorine atom at the 5-position on a benzene ring, along with a sulfonyl chloride group.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound exhibits significant biological activity as an inhibitor of various cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are essential for the metabolism of many pharmaceuticals and can influence drug-drug interactions and toxicity profiles in patients.

Enzyme Inhibition Type Potential Impact
CYP1A2CompetitiveAffects metabolism of caffeine and certain antidepressants
CYP2C9Non-competitiveImpacts metabolism of warfarin and other anticoagulants

While the exact mechanism of action for this compound remains under investigation, its structure suggests it may interact with the active sites of cytochrome P450 enzymes, leading to altered enzyme activity. This interaction can potentially affect the pharmacokinetics of co-administered drugs, making it a compound of interest in personalized medicine approaches.

Study on Drug Metabolism

In a study examining the effects of various arylsulfonamides on drug metabolism, this compound was found to inhibit CYP450 activity significantly. The study highlighted that compounds with electron-withdrawing groups, such as bromine and chlorine, tend to exhibit stronger inhibitory effects compared to their unsubstituted counterparts .

Anticancer Properties

Another area of research has explored the potential anticancer properties of compounds similar to this compound. Preliminary findings suggest that derivatives may inhibit specific enzymes involved in cancer cell proliferation. For instance, analogs with similar sulfonamide structures showed promising results against colon cancer cell lines, indicating that further exploration into this compound's derivatives could yield valuable insights into cancer therapeutics .

Synthesis and Applications

The synthesis of this compound typically involves several steps, including halogenation and sulfonation reactions. This compound serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Synthesis Method Reagents Used Yield (%)
HalogenationBromine, ChlorineVariable
SulfonationSulfur trioxideHigh

Properties

IUPAC Name

2-bromo-5-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBKSMLXPDRKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037299-72-1
Record name 2-bromo-5-chlorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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